molecular formula C23H20N6O4S2 B2867606 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 896677-89-7

2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2867606
CAS No.: 896677-89-7
M. Wt: 508.57
InChI Key: XCUQZGQCQKHFFR-UHFFFAOYSA-N
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Description

This compound features a 4H-1,2,4-triazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a (2-oxobenzo[d]thiazol-3(2H)-yl)methyl moiety. A thioether linkage connects the triazole to an acetamide group, which is further substituted with a 5-methylisoxazol-3-yl group.

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O4S2/c1-14-11-19(27-33-14)24-21(30)13-34-22-26-25-20(29(22)15-7-9-16(32-2)10-8-15)12-28-17-5-3-4-6-18(17)35-23(28)31/h3-11H,12-13H2,1-2H3,(H,24,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUQZGQCQKHFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS Number: 896677-89-7) is a complex organic molecule with significant potential in pharmaceutical applications. This article explores its biological activities, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N6O4S2C_{23}H_{20}N_{6}O_{4}S_{2}, with a molecular weight of 508.6 g/mol. The structure features a triazole ring, a thiazole moiety, and an isoxazole group, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC23H20N6O4S2C_{23}H_{20}N_{6}O_{4}S_{2}
Molecular Weight508.6 g/mol
CAS Number896677-89-7

Anticancer Activity

The thiazole and triazole moieties are often associated with anticancer properties. Studies have demonstrated that compounds with these structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, triazole derivatives have been shown to exhibit cytotoxic effects against cancer cell lines such as HeLa and MCF-7, suggesting that the compound could be explored for similar applications.

Neuroprotective Effects

Thiazole derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. Compounds that inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's pathology, have shown promise. The biological activity of the compound may involve AChE inhibition or modulation of amyloid-beta peptide aggregation.

Case Studies and Research Findings

  • Inhibition of Acetylcholinesterase :
    A study highlighted the efficacy of thiazole derivatives in inhibiting AChE with IC50 values ranging from 3.11 μM to over 10 μM across various compounds . Given the structural similarities, it is plausible that our compound could exhibit comparable inhibition.
  • Antitumor Activity :
    Research on related triazole compounds has shown significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values reported below 10 μM . This suggests potential for further investigation into the anticancer properties of the target compound.
  • Neuroprotective Studies :
    In vivo studies involving thiazoles have demonstrated reductions in amyloid plaque formation in transgenic mouse models of Alzheimer's disease . The compound's structural components may contribute to similar neuroprotective effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Analogs and Their Substitutions
Compound ID/Reference Core Structure R1 (Position 4) R2 (Position 5) Thioacetamide Substituent
Target Compound 4H-1,2,4-triazole 4-Methoxyphenyl (2-Oxobenzo[d]thiazol-3-yl)methyl N-(5-Methylisoxazol-3-yl)
6r 4H-1,2,4-triazole 4-Methoxyphenyl (Benzo[d]thiazol-2-ylmethyl)thio 4-Chlorophenyl
6s 4H-1,2,4-triazole 4-Methoxyphenyl (Benzo[d]thiazol-2-ylmethyl)thio Benzonitrile
477332-63-1 4H-1,2,4-triazole 4-Methylphenyl 4-Chlorophenyl N-(3,4-Difluorophenyl)
9e 1,3-Thiazole 4-Methoxyphenyl Benzodiazol-2-ylphenoxymethyl N-(2-(4-Methoxyphenyl)thiazol-5-yl)

Key Observations :

  • The target compound shares the 4-methoxyphenyl substitution at position 4 with 6r and 6s, which enhances lipophilicity and may influence receptor binding .
  • The 5-methylisoxazole acetamide substituent distinguishes it from analogs with aryl or heteroaryl groups (e.g., 9e’s thiazole linkage), which could modulate solubility and target selectivity .

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy : Expected C=O stretches (1670–1715 cm⁻¹) from the oxobenzo[d]thiazole and acetamide groups, consistent with 8a (1679 cm⁻¹) and 6r .
  • ¹H-NMR : Aromatic protons from the 4-methoxyphenyl (δ 7.3–7.7 ppm) and benzo[d]thiazole (δ 8.0–8.4 ppm) moieties, similar to 6r . The 5-methylisoxazole methyl group may resonate at δ 2.3–2.5 ppm .
  • Melting Points : Analogous triazole-acetamides (e.g., 6r: 176°C; 6s: 198°C) suggest the target compound may exhibit a melting point between 160–200°C, influenced by crystallinity .
Table 3: Bioactivity of Structural Analogs
Compound Bioactivity (Test Model) IC50/EC50 Key Structural Features Reference
7b Anticancer (HepG-2) 1.61 ± 1.92 μg/mL Thiazole-thiadiazole core [3]
11 Anticancer (HepG-2) 1.98 ± 1.22 μg/mL Thioamide-linked thiazole [3]
6r Not reported N/A Benzo[d]thiazole-triazole-thioacetamide [9]

SAR Analysis :

  • The benzo[d]thiazole moiety in the target compound may enhance DNA intercalation or enzyme inhibition, as seen in antitumor agents like 7b .
  • The 5-methylisoxazole group could improve metabolic stability compared to phenyl-substituted analogs (e.g., 9e), though this requires validation .

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